2-Cyclobutene-1-one

Catalog No.
S586868
CAS No.
32264-87-2
M.F
C4H4O
M. Wt
68.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyclobutene-1-one

CAS Number

32264-87-2

Product Name

2-Cyclobutene-1-one

IUPAC Name

cyclobut-2-en-1-one

Molecular Formula

C4H4O

Molecular Weight

68.07 g/mol

InChI

InChI=1S/C4H4O/c5-4-2-1-3-4/h1-2H,3H2

InChI Key

DFLRGCFWSRELEL-UHFFFAOYSA-N

SMILES

C1C=CC1=O

Synonyms

cyclobutenone

Canonical SMILES

C1C=CC1=O
  • Synthetic Organic Chemistry

    The four-membered ring structure of 2-Cyclobutene-1-one presents a unique challenge for synthetic chemists. Its reactivity could be harnessed to create novel and complex organic molecules. Researchers might explore its use as a building block in organic synthesis, particularly for the construction of strained ring systems .

  • Theoretical Chemistry

    The instability of 2-Cyclobutene-1-one makes it an interesting subject for computational and theoretical studies. Scientists might use it as a model system to understand the behavior of strained ring systems and the factors that influence their reactivity. This could provide valuable insights into organic chemistry and reaction mechanisms.

2-Cyclobutene-1-one is an organic compound with the molecular formula C4_4H4_4O. It features a cyclobutene ring with a carbonyl group (C=O) at the 1-position. This compound is notable for its unique structural properties and reactivity, primarily due to the presence of the strained four-membered ring and the carbonyl functionality, which influences its chemical behavior and potential applications in organic synthesis.

Due to its reactive nature. Key reactions include:

  • Electrocyclic Reactions: Similar to cyclobutene, 2-cyclobutene-1-one can undergo electrocyclic ring-opening, leading to the formation of butadiene derivatives under thermal conditions. The reaction is concerted and stereospecific, involving the breaking and forming of sigma and pi bonds .
  • Diels-Alder Reactions: This compound can act as a dienophile in Diels-Alder reactions, where it reacts with dienes to form larger cyclic structures. This reactivity is attributed to the electron-deficient nature of the carbonyl group .
  • Nucleophilic Additions: The carbonyl group can undergo nucleophilic addition reactions, allowing for the introduction of various nucleophiles, which can lead to further functionalization of the compound .

Several synthetic routes exist for producing 2-cyclobutene-1-one:

  • Thermal Isomerization: One method involves the thermal isomerization of cyclobutenones or related compounds, which can yield 2-cyclobutene-1-one through controlled heating processes .
  • Diels-Alder Reactions: The compound can also be synthesized via Diels-Alder reactions involving appropriate diene precursors and acyclic enones or alkynes .
  • Electrocyclic Ring Opening: Starting from cyclobutene derivatives, electrocyclic ring-opening reactions can lead to 2-cyclobutene-1-one under specific conditions .

2-Cyclobutene-1-one has potential applications in organic synthesis due to its unique reactivity. It serves as a versatile intermediate for constructing complex organic molecules, particularly in:

  • Material Science: It may be utilized in the synthesis of novel polymers or materials with specific mechanical properties due to its cyclic structure.
  • Pharmaceuticals: Its derivatives could be explored for developing new pharmaceuticals, particularly those targeting specific biological pathways influenced by cyclic compounds.

Interaction studies involving 2-cyclobutene-1-one focus on its reactivity profile with various nucleophiles and electrophiles. Understanding these interactions helps predict its behavior in synthetic pathways and biological systems. For example:

  • Reactivity with Nucleophiles: Studies show that 2-cyclobutene-1-one readily reacts with nucleophiles like amines and alcohols, leading to diverse functionalized products .
  • Electrophilic Character: The carbonyl group enhances its electrophilic character, making it susceptible to attacks by nucleophiles in various synthetic transformations.

Several compounds share structural similarities with 2-cyclobutene-1-one. Here are some notable examples:

Compound NameStructure TypeKey Features
CyclobuteneCycloalkeneCan interconvert with butadiene; high ring strain .
CyclopentadieneCycloalkadieneMore stable than cyclobutene; used in Diels-Alder reactions .
1,3-CyclohexadieneDieneLess strained; participates in similar reactions but more stable .
2-CyclopentenoneCyclic ketoneContains a five-membered ring; exhibits different reactivity patterns due to ring size .
3-CyclobutenoneCycloalkenoneSimilar structure but distinct reactivity due to positioning of functional groups .

Uniqueness

The uniqueness of 2-cyclobutene-1-one lies in its combination of a strained four-membered ring and a carbonyl group, which together create distinctive reactivity patterns not found in larger cyclic compounds or simple alkenes. This unique structure allows it to participate in specific electrocyclic reactions and serve as a versatile intermediate in organic synthesis.

XLogP3

0.2

Other CAS

32264-87-2

Wikipedia

2-Cyclobutene-1-one

Dates

Last modified: 07-20-2023

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